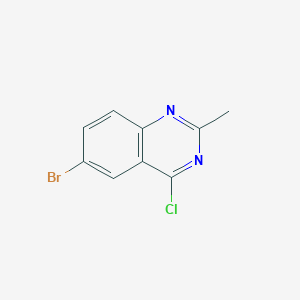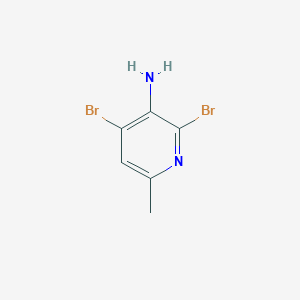
2,4-Dibromo-6-methylpyridin-3-amine
Vue d'ensemble
Description
2,4-Dibromo-6-methylpyridin-3-amine is a chemical compound that belongs to the class of aminopyridines, which are of significant interest due to their presence in bioactive natural products and their utility in medicinal chemistry and material science. The compound features a pyridine ring, a basic structural unit in organic chemistry, substituted with bromine atoms and an amine group, which can participate in various chemical reactions and serve as a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of 2,4-Dibromo-6-methylpyridin-3-amine can be inferred from the general methods described for the amination of dibromopyridines. Amination reactions of halogenated pyridines, such as 2,4-dibromopyridine, with potassium amide in liquid ammonia have been studied, leading to the formation of diaminopyridines or their derivatives . Although the specific synthesis of 2,4-Dibromo-6-methylpyridin-3-amine is not directly reported, the methodologies discussed provide a foundation for its potential synthesis through analogous reactions.
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-methylpyridin-3-amine would consist of a pyridine ring with two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an amine group at the 3 position. The presence of these substituents would influence the electronic properties of the pyridine ring and affect its reactivity. The structure of related compounds has been confirmed using spectroscopic data such as 1H NMR spectra .
Chemical Reactions Analysis
Compounds similar to 2,4-Dibromo-6-methylpyridin-3-amine can undergo various chemical reactions, including aminomethylation and cross-coupling reactions. For instance, aminomethylation of hydroxypyridines has been investigated, which is relevant to the reactivity of the amine group in 2,4-Dibromo-6-methylpyridin-3-amine . Additionally, 6-substituted 2-aminopyridines have been used as substrates for C-C cross-coupling reactions, demonstrating the potential of 2,4-Dibromo-6-methylpyridin-3-amine to participate in such transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,4-Dibromo-6-methylpyridin-3-amine are not detailed in the provided papers, the properties of similar aminopyridine derivatives can be extrapolated. These compounds typically exhibit high reactivity due to the presence of the amine group, which can act as a nucleophile or base in various chemical reactions. The bromine substituents also allow for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions . The solubility, melting point, and stability of 2,4-Dibromo-6-methylpyridin-3-amine would be influenced by the presence of the substituents and could be predicted based on the behavior of structurally related compounds.
Applications De Recherche Scientifique
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: The compound “2,4-Dibromo-6-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) and N - [5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids was catalyzed by palladium to synthesize these novel pyridine derivatives .
- Results or Outcomes: The novel pyridine derivatives were synthesized in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways .
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dibromo-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEYPRZZXMHRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435407 | |
| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-methylpyridin-3-amine | |
CAS RN |
706789-26-6 | |
| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





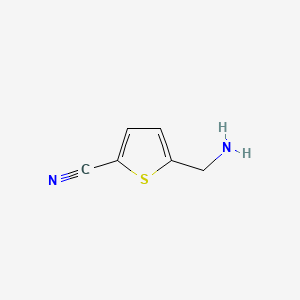
![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)


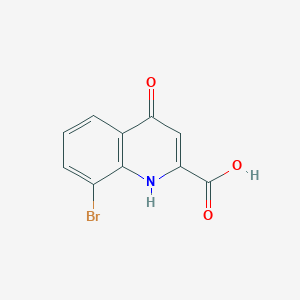
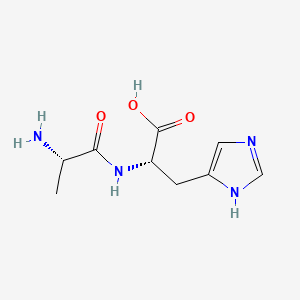

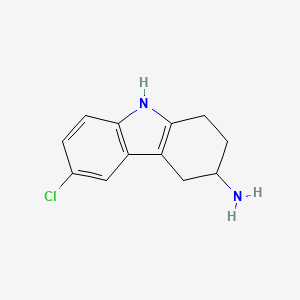
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)
